

Rehmaionoside B scutellarein compound

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Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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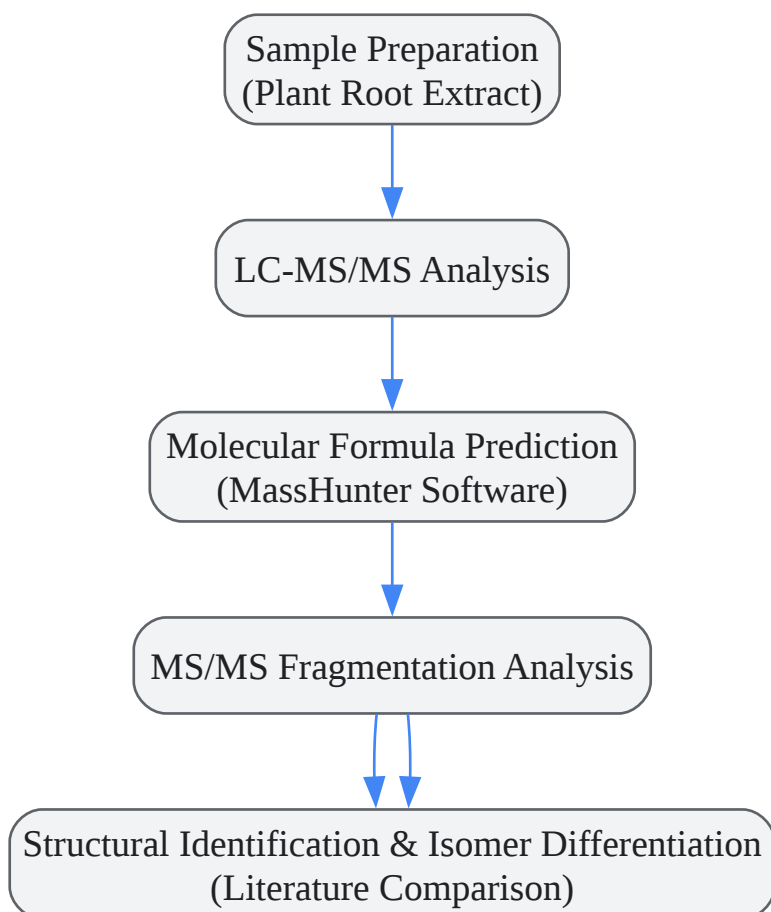
Compound Profiles and Sources

The table below summarizes the core information for both compounds.

Property	Rehmaionoside B	Scutellarein
IUPAC Name	Information limited	4',5,6-Trihydroxyflavone [1]
Chemical Formula	C ₁₉ H ₃₄ O ₈ [2] [3]	C ₁₅ H ₁₀ O ₆ [1]
Molecular Weight	Information limited	286.24 g/mol [1]
CAS Registry Number	Not specified in sources	529-53-3 [1]
Chemical Structure	Scutellarein derivative; isomer of Rehmaionoside A [2]	Aglycone core of scutellarin [4] [5]
Primary Natural Sources	Roots of <i>Rehmannia glutinosa</i> [2]	<i>Scutellaria lateriflora</i> [1], <i>Erigeron breviscapus</i> [4], and other <i>Scutellaria</i> species [5]
Compound Class	Rehmaionoside / Scutellarein compound [2]	Flavonoid aglycone [4] [6]

Identification and Analytical Methods

For natural product discovery, identifying these compounds within complex plant matrices is a critical first step. Here is a validated methodology from recent research on *Rehmannia glutinosa*.



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Experimental workflow for identifying rehmaionoside compounds and scutellarein derivatives from plant material using LC-MS/MS.

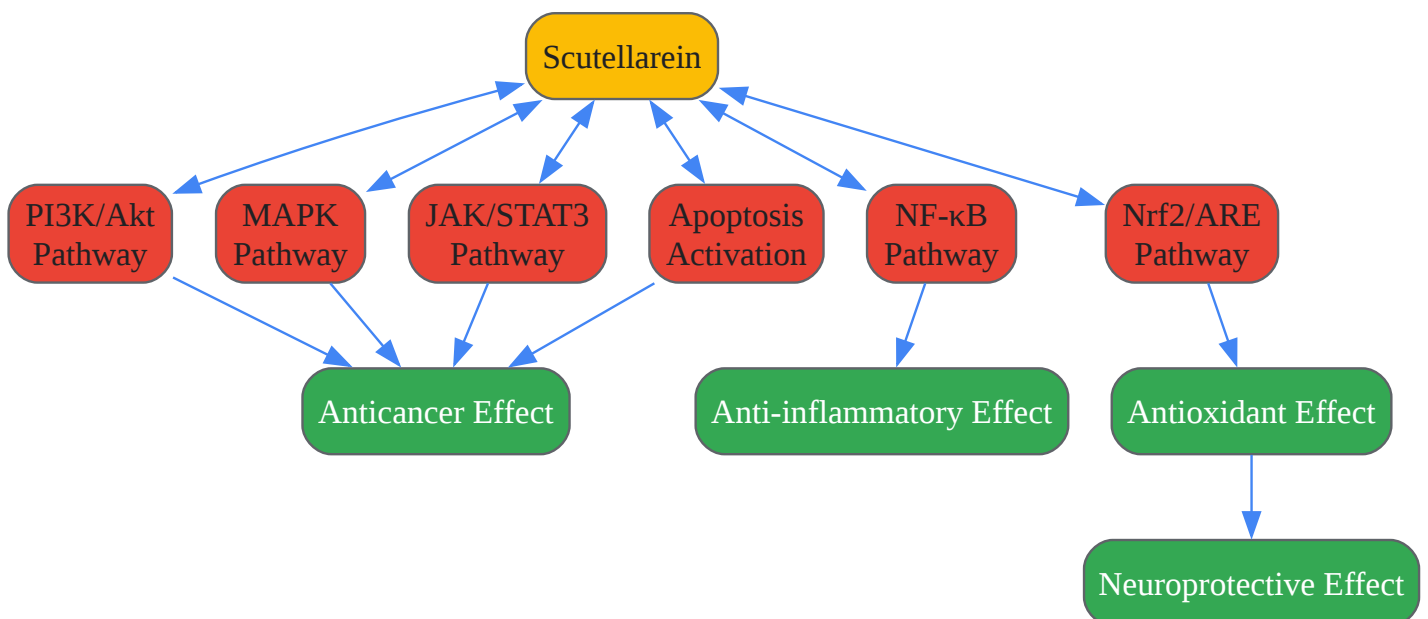
Detailed Protocol [2]:

- **Sample Preparation:** Extract powdered roots of *Rehmannia glutinosa* (e.g., Fresh *Rehmanniae* Radix, FRR) using a suitable solvent like methanol or a methanol-water mixture.
- **LC-MS/MS Analysis:**
 - **Instrumentation:** Use a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF) coupled with Liquid Chromatography (LC).
 - **Ionization Mode:** Perform analysis in **positive ion mode**.

- **Key Ions:** For **Rehmaionoside B**, look for the sodium adduct $[M+Na]^+$ observed at **m/z 413.2149** ($C_{19}H_{34}O_8Na$).
- **Data Processing:**
 - Use software like **MassHunter 10.0** for molecular formula prediction, selecting candidates with a mass error typically within **10 ppm**.
 - Analyze the MS/MS spectrum for characteristic fragments. For Rehmaionoside isomers, a key fragment ion is observed at **m/z 211.1692**, indicating the loss of a glucose unit (162 Da). Subsequent fragments at m/z 193.1592 and 175.1484 indicate consecutive losses of water molecules.
- **Structural Identification:** Compare the observed molecular weight, formula, and fragmentation pattern with existing literature and databases to differentiate between isomers like Rehmaionoside A and B.

Pharmacological Mechanisms of Scutellarein

While data for **Rehmaionoside B** is sparse, its aglycone, scutellarein, has well-documented and multi-faceted mechanisms of action, particularly in oncology and neuroprotection. The following diagram and table summarize its complex pharmacology.



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Scutellarein exerts therapeutic effects by modulating multiple cell signaling pathways, including key inhibitory and activating actions.

Pharmacological Area	Key Targets & Pathways	Observed Effects	Experimental Evidence
Anticancer Activity	Inhibits: PI3K/Akt, NF- κ B, MAPK, JAK/STAT3, β -catenin/Wnt [5]. Activates: Intrinsic/Extrinsic Apoptosis [5].	Induces tumor cell death, cell cycle arrest, inhibits metastasis/angiogenesis [5].	Studies in colon, esophagus, bladder, and breast cancers [5].
Neuroprotective & Anti-inflammatory	Inhibits NF- κ B activation; reduces hippocampal apoptosis and neuroinflammation [4].	Protects against A β -induced cognitive dysfunction [4]. Beneficial in stroke models [7].	<i>In vivo</i> models of Alzheimer's disease [4]. Comprehensive review of stroke and ischemia [7].
Antioxidant Activity	Activates the Nrf2/ARE pathway [5].	Enhances cellular antioxidant defenses [5].	<i>In vitro</i> and <i>in vivo</i> pharmacological studies [5].
Antiviral Activity	Inhibits SARS-CoV helicase (nsP13) ATPase activity <i>in vitro</i> [4].	Potential antiviral agent against SARS-CoV [4].	<i>In vitro</i> enzyme inhibition assays [4].

Formulation Strategies to Enhance Bioavailability

A significant challenge in developing scutellarein (and potentially its glycosides like **Rehmaionoside B**) is its poor pharmacokinetic profile.

- **Bioavailability Challenge:** Scutellarein's glycoside, scutellarin, exhibits extremely low oral bioavailability ($0.40\% \pm 0.19\%$ in Beagle dogs) and a short elimination half-life, largely due to poor solubility and rapid metabolism [5].
- **Advanced Formulation Solutions** [5]:

- **Prodrugs:** Creating triglyceride-mimetic prodrugs to improve intestinal absorption and lymphatic transport.
- **Nanoformulations:** Using liposomes, PLGA-PEG nanoparticles, and cyclodextrin complexes to enhance solubility, stability, and target tumor delivery.
- **Other Dosage Forms:** Developing self-microemulsions, fat emulsions, and nasal *in-situ* gels to bypass first-pass metabolism and improve brain delivery.

Research Gaps and Future Directions

- **Rehmaionoside B:** The available search results reveal a significant lack of depth. Critical information on its **direct pharmacological activities, pharmacokinetics, and comprehensive experimental data is missing**. Future research should focus on isolating this compound and evaluating its biological effects.
- **Scutellarein:** While much better characterized, challenges remain in improving its bioavailability for clinical efficacy [5] [6]. Future work should explore its interaction with gut microbiota, role in personalized medicine, and the establishment of standardized quality control protocols [6].

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